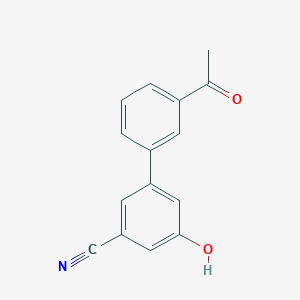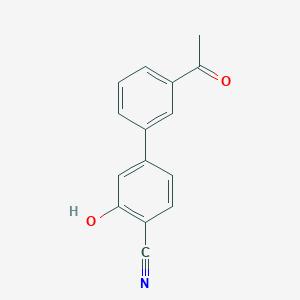
5-(3-Acetylphenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetylphenyl)-3-cyanophenol, 95% (5-APCP-95) is a synthetic compound that has been used in numerous scientific research applications. It is a colorless crystalline solid with a melting point of 97-99°C and a molecular weight of 246.22 g/mol. The compound is soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate, making it an ideal compound for laboratory experiments. 5-APCP-95 is a valuable tool for scientists because it can be used to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
5-(3-Acetylphenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, including hormones, neurotransmitters, and drugs. The compound has also been used in studies of drug metabolism, drug transport, and drug-receptor interactions. Additionally, 5-(3-Acetylphenyl)-3-cyanophenol, 95% has been used in studies of enzyme kinetics, and it has been used to measure the effects of various drugs on the activity of enzymes.
Mecanismo De Acción
The mechanism of action of 5-(3-Acetylphenyl)-3-cyanophenol, 95% is not fully understood. However, it is believed that the compound binds to specific sites on the surface of target proteins, which then triggers a cascade of biochemical and physiological effects. Additionally, it is believed that the compound may interact with other molecules in the cell, such as enzymes and receptors, to modulate the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-cyanophenol, 95% are not fully understood. However, the compound has been shown to have a variety of effects on the body, including effects on the nervous system, cardiovascular system, and immune system. Additionally, 5-(3-Acetylphenyl)-3-cyanophenol, 95% has been shown to have an inhibitory effect on the activity of certain enzymes, such as tyrosine hydroxylase and monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Acetylphenyl)-3-cyanophenol, 95% is an ideal compound for laboratory experiments due to its solubility in methanol, ethanol, DMSO, and ethyl acetate. Additionally, the compound has a relatively high melting point (97-99°C) and a high overall yield in its synthesis. However, the mechanism of action of 5-(3-Acetylphenyl)-3-cyanophenol, 95% is not fully understood, which can limit the accuracy of experiments that use the compound. Additionally, the compound has not been extensively studied, which can limit the range of experiments that can be performed with the compound.
Direcciones Futuras
The potential future directions for 5-(3-Acetylphenyl)-3-cyanophenol, 95% are numerous. The compound could be used in further studies of drug metabolism, drug transport, and drug-receptor interactions. Additionally, further studies of the biochemical and physiological effects of 5-(3-Acetylphenyl)-3-cyanophenol, 95% could be conducted. Additionally, the compound could be used in studies of enzyme kinetics, and it could be used to study the effects of various drugs on the activity of enzymes. Finally, the compound could be used in studies of the nervous system, cardiovascular system, and immune system.
Métodos De Síntesis
5-(3-Acetylphenyl)-3-cyanophenol, 95% is synthesized from 3-acetylphenol and cyanogen bromide. The reaction of 3-acetylphenol with cyanogen bromide yields 5-(3-Acetylphenyl)-3-cyanophenol, 95% in a two-step process. In the first step, 3-acetylphenol is treated with anhydrous sodium acetate and acetic anhydride to form 3-acetylphenyl acetate. In the second step, 3-acetylphenyl acetate is reacted with cyanogen bromide in the presence of anhydrous potassium carbonate to yield 5-(3-Acetylphenyl)-3-cyanophenol, 95%. The overall yield of the reaction is approximately 95%.
Propiedades
IUPAC Name |
3-(3-acetylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-3-2-4-13(7-12)14-5-11(9-16)6-15(18)8-14/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNBRHKRXUXDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684745 |
Source


|
| Record name | 3'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-08-7 |
Source


|
| Record name | 3'-Acetyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














